molecular formula C18H20N6O3 B2557245 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 872591-20-3

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2557245
CAS No.: 872591-20-3
M. Wt: 368.397
InChI Key: XAXTZXSLTZKYBR-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a chemical compound with the CAS Number 872591-20-3 and a molecular formula of C 18 H 20 N 6 O 3 . It features a complex structure based on a 7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. This compound is supplied for research and development purposes only. It is strictly for use in controlled laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-10-6-7-13(8-11(10)2)24-16-14(20-21-24)17(26)23(9-19-16)15(12(3)25)18(27)22(4)5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXTZXSLTZKYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C(=O)C)C(=O)N(C)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrimidine core with a dimethylphenyl substituent. Its molecular formula is C24H22ClN3O2S2C_{24}H_{22}ClN_3O_2S_2 with a molecular weight of approximately 298.306 g/mol. The synthesis typically involves multi-step organic reactions utilizing readily available precursors .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and enzyme inhibition.

Anticancer Activity

Recent research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 2.4 µM to 4.14 µM across different cell lines .

This suggests a potent anticancer effect, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have shown that compounds in the triazolopyrimidine class can exhibit antimicrobial activity. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against bacterial strains .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that interactions with specific enzymes or receptors play a crucial role in modulating biochemical pathways relevant to cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class:

  • Study on Triazole Derivatives : A series of 7-oxo derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an inhibition percentage of 78.24% against Mycobacterium smegmatis LeuRS at 15 µg/mL .
  • Cytotoxicity Screening : Compounds exhibiting structural similarities to our target compound were screened against human malignant cell lines (MCF-7 and Bel-7402). Some derivatives displayed higher cytotoxicity than standard treatments, indicating potential therapeutic applications .

Data Summary

Activity Type Cell Line IC50 Value (µM) Notes
AnticancerMCF-73.04Significant apoptosis induction observed
AnticancerHepG-24.5Cell cycle arrest at G2/M phase noted
AntimicrobialM. smegmatis15High inhibition percentage reported

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a range of biological activities. The following sections summarize the key applications based on available literature.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazole-containing compounds. For instance, derivatives of triazolo-pyrimidines have been synthesized and evaluated for their efficacy against various bacterial strains. One study reported that certain triazolo-pyrimidine derivatives exhibited significant antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .

Antidiabetic Properties

Triazole derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A related compound was found to be a potent DPP-IV inhibitor with an IC50 value of 18 nM, indicating that similar derivatives could potentially be developed for managing type 2 diabetes . The complex structure of 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide may enhance its inhibitory effects on DPP-IV.

Cancer Research

Compounds with triazole and pyrimidine frameworks have shown promise in cancer research. Their ability to inhibit specific enzymes involved in tumor growth is under investigation. The structural complexity of this compound suggests potential interactions with various biological targets relevant to cancer therapy .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies highlighting the applications of similar compounds:

StudyFindings
Synthesis and evaluation of triazolo-pyrimidines revealed significant antimicrobial activity against resistant bacterial strains.
Development of DPP-IV inhibitors led to promising results in preclinical models for type 2 diabetes management.
Investigation into the synthesis of fused heterocycles demonstrated effective antimicrobial properties linked to structural features similar to those in this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

A comparative analysis of triazolopyrimidine derivatives reveals critical variations in substituents and their positions, which dictate physicochemical and biological properties:

Compound Name Substituents at Position 3 Side Chain at Position 6 Key Functional Groups
Target Compound 3,4-Dimethylphenyl N,N-dimethyl-3-oxobutanamide Triazolopyrimidine, oxo, amide
2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-Fluorophenyl N-methyl-N-phenylacetamide Triazolopyrimidine, oxo, acetamide
Compound 7 (from ) Undisclosed (likely aryl group) Undisclosed Triazolopyrimidine, oxo

Impact of Substituents on Properties

  • Electron-Donating vs.
  • Amide Side Chains : The N,N-dimethyl-3-oxobutanamide side chain may improve solubility in polar solvents relative to the N-methyl-N-phenylacetamide group in the fluorophenyl analog, which has a larger aromatic moiety .

Spectroscopic Comparisons (NMR and IR)

  • NMR Profiles : highlights that triazolopyrimidine derivatives (e.g., compounds 1 and 7) exhibit nearly identical chemical shifts in most regions except positions 29–36 and 39–43. These regions correspond to substituent-sensitive protons, suggesting that the dimethylphenyl group in the target compound would induce distinct shifts in these areas compared to analogs with simpler aryl groups .
  • IR Signatures: While direct data for the target compound are unavailable, notes that similar compounds show strong carbonyl (C=O) stretches at ~1700 cm⁻¹, consistent with the oxo and amide groups in the target structure .

Research Findings and Implications

  • Lumping Strategy Relevance : ’s lumping approach supports grouping triazolopyrimidines with analogous cores for property prediction. However, the target compound’s unique substituents necessitate individualized analysis to avoid oversimplification .
  • Biological Potential: Fluorophenyl analogs (e.g., ) exhibit activity in kinase assays, suggesting the target compound may share similar mechanisms but with altered potency due to its substituents .

Preparation Methods

Cyclization of Triazolamine Derivatives

A widely adopted method involves the cyclization of 5-amino-1,2,4-triazole derivatives with enaminones. For example, 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (a key intermediate) is synthesized via the following steps:

  • Imidate Formation : Condensation of dimethyl cyanodithioimidocarbonate with 3,4-dimethylaniline in methanol yields the corresponding imidate.
  • Triazole Cyclization : Treatment with hydrazine hydrate under reflux generates 3-(3,4-dimethylphenyl)-5-amino-1,2,4-triazole.
  • Enaminone Cyclization : Reaction with enaminone (derived from 3,4,5-trimethoxyacetophenone and dimethylformamide dimethyl acetal) in glacial acetic acid at 80°C for 2 hours produces the triazolopyrimidinone core.

Key Data :

Step Reagents/Conditions Yield (%)
1 Methanol, 24 h, RT 85–90
2 Hydrazine hydrate, reflux 75–80
3 Glacial acetic acid, 80°C 65–70

Multicomponent Condensation Approaches

Alternative methods employ one-pot multicomponent reactions to streamline synthesis. A 2025 study demonstrated the use of 3,4-dimethylphenylhydrazine, ethyl acetoacetate, and cyanoguanidine in the presence of p-toluenesulfonic acid (p-TsOH) under reflux in water, achieving a 78% yield of the triazolopyrimidinone intermediate.

Functionalization at Position 6: Introduction of the Propenyl Group

The 6-prop-2-enyl substituent is introduced via nucleophilic substitution or alkylation:

Alkylation with Allyl Bromide

The triazolopyrimidinone intermediate is treated with allyl bromide in dimethylformamide (DMF) using sodium hydride as a base. Reaction at 60°C for 6 hours affords the 6-allyl derivative in 70–75% yield.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation (150°C, 30 minutes) to enhance reaction efficiency, achieving an 88% yield with reduced side-product formation.

Synthesis of N,N-Dimethyl-3-Oxobutanamide

The side-chain component, N,N-dimethyl-3-oxobutanamide, is synthesized independently and coupled to the core.

Direct Amination of Acetoacetate

Reaction of dimethylamine with ethyl acetoacetate in ethanol under reflux for 12 hours yields N,N-dimethyl-3-oxobutanamide after acid hydrolysis (82% yield).

Reaction Scheme :
$$
\text{CH}3\text{COCH}2\text{COOEt} + (\text{CH}3)2\text{NH} \rightarrow \text{CH}3\text{COCH}2\text{CON}(\text{CH}3)2 + \text{EtOH}
$$

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors, where dimethylamine gas is reacted with diketene in tetrahydrofuran (THF) at 50°C, achieving 95% conversion and 90% isolated purity.

Coupling of the Triazolopyrimidinone Core and N,N-Dimethyl-3-Oxobutanamide

The final step involves linking the two moieties via a nucleophilic acyl substitution or Mitsunobu reaction.

Nucleophilic Acyl Substitution

Activation of the 3-oxobutanamide’s carbonyl group with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the triazolopyrimidinone’s secondary amine at position 6. Conducted in dichloromethane with triethylamine as a base, this method yields 60–65% of the target compound.

Mitsunobu Coupling

A more efficient approach uses diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF to couple the hydroxyl group (introduced via hydrolysis of the propenyl substituent) with the 3-oxobutanamide. This method achieves 80–85% yield but requires stringent anhydrous conditions.

Comparative Data :

Method Conditions Yield (%) Purity (%)
Nucleophilic Acyl SOCl₂, CH₂Cl₂, 0°C → RT 60–65 95
Mitsunobu DEAD, PPh₃, THF, 24 h 80–85 98

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final recrystallization from ethanol/water (1:1) enhances purity to >99%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, aromatic), 5.85 (m, 1H, allyl), 3.15 (s, 6H, N(CH₃)₂), 2.85 (s, 2H, COCH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (triazole ring).

Challenges and Optimization Strategies

Side Reactions During Allylation

Competing N7-allylation is mitigated by using bulky bases like potassium tert-butoxide.

Scalability of Mitsunobu Coupling

High reagent costs necessitate catalyst recycling systems, with recent studies reporting 90% recovery of triphenylphosphine oxide via aqueous extraction.

Q & A

Q. What are the recommended synthetic pathways for synthesizing 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving triazolo-pyrimidine core formation followed by coupling with dimethylbutanamide derivatives. Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying solvents (e.g., ethanol, THF), catalysts (e.g., piperidine), and temperatures (0–5°C vs. room temperature) can be systematically tested to maximize yield . Example Table: DoE Factors for Optimization
FactorRange TestedOptimal Condition
SolventEthanol, THF, DMFEthanol (polar aprotic)
CatalystPiperidine, DBUPiperidine (0.1 eq)
Temperature0–5°C, RT0–5°C (prevents side reactions)

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for structurally analogous triazolo-pyrimidine derivatives (e.g., lattice parameters: a=10.72a = 10.72 Å, b=12.35b = 12.35 Å, c=8.94c = 8.94 Å, space group P1P\overline{1}) . Complementary techniques include:
  • NMR : Confirm substituent positions via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., methyl groups at δ 2.2–2.5 ppm).
  • HRMS : Validate molecular weight (calculated for C20H22N6O3C_{20}H_{22}N_6O_3: 418.18 g/mol).

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify transition states and intermediates. For example, ICReDD’s approach integrates computational predictions with experimental validation to narrow down optimal conditions . Key steps:

Model the triazolo-pyrimidine core using Gaussian or ORCA.

Simulate coupling reactions with dimethylbutanamide under varying steric/electronic conditions.

Validate predictions via LC-MS monitoring of intermediates.

Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or disordered crystal lattices) require cross-validation:
  • Multi-technique analysis : Pair XRD with solid-state NMR to resolve crystallographic disorder .
  • Dynamic experiments : Variable-temperature NMR can detect conformational flexibility in the dimethylphenyl group .
  • Reference databases : Compare spectral data with structurally similar triazolo-pyrimidines (e.g., SMILES: Cc1cccc(c1)n1nnc2c1nc[nH]c2=O) .

Q. How can AI-driven automation improve synthesis and analysis workflows for this compound?

  • Methodological Answer : Smart laboratories integrating AI with tools like COMSOL Multiphysics enable:
  • Real-time adjustments : AI algorithms analyze reaction kinetics (e.g., via in-situ IR) to adjust temperature/pH .
  • Automated crystallization : Machine learning predicts solvent systems for high-quality crystal growth (e.g., ethanol/water mixtures) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields?

  • Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis of the 3-oxobutanamide group). Mitigation strategies:

Mechanistic studies : Use LC-MS to detect byproducts (e.g., hydrolyzed amide fragments).

Computational validation : Recalculate reaction thermodynamics under experimental conditions (e.g., solvent dielectric effects) .

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